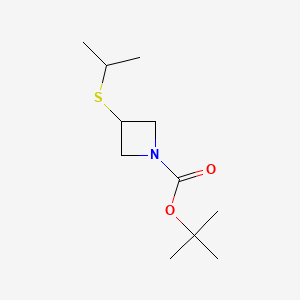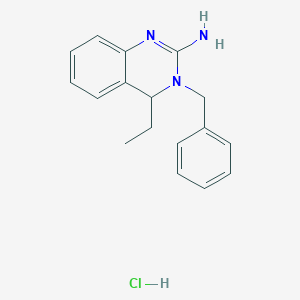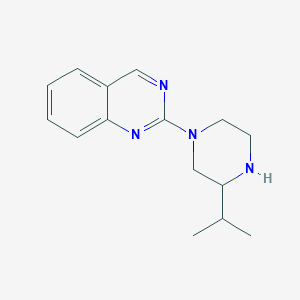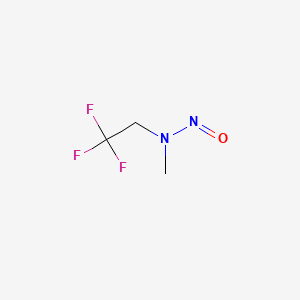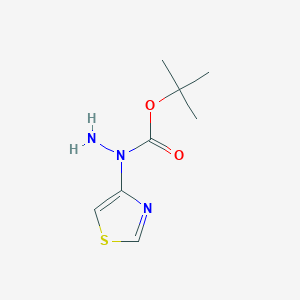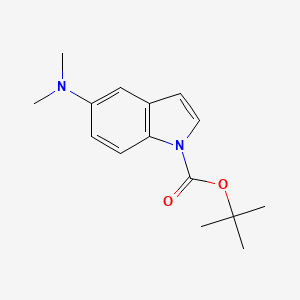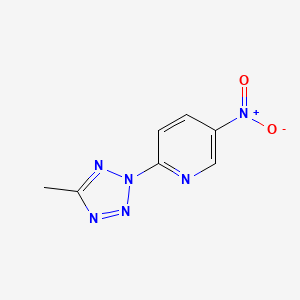
2-(5-Methyltetrazol-2-yl)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyltetrazol-2-yl)-5-nitropyridine is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a methylated tetrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyltetrazol-2-yl)-5-nitropyridine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of a suitable precursor with nitric acid to introduce the nitro group. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of catalysts and reagents, as well as the optimization of reaction parameters, play a significant role in the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Methyltetrazol-2-yl)-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the tetrazole ring, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the nitro group or other substituents are replaced by different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(5-Methyltetrazol-2-yl)-5-nitropyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for probing biological systems.
Medicine: The medicinal applications of this compound are still under investigation. Its derivatives may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(5-Methyltetrazol-2-yl)-5-nitropyridine exerts its effects depends on its molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, which may be relevant to its biological activity. The exact molecular targets and pathways involved are still being elucidated through ongoing research.
Comparaison Avec Des Composés Similaires
2-(2-Methyltetrazol-5-yl)-5-nitropyridine
3-(2-Methyltetrazol-5-yl)aniline
N-(2-Methyltetrazol-5-yl)-2-thiophenecarboxamide
Uniqueness: 2-(5-Methyltetrazol-2-yl)-5-nitropyridine stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, its unique structure may offer distinct advantages in certain applications.
Propriétés
Formule moléculaire |
C7H6N6O2 |
|---|---|
Poids moléculaire |
206.16 g/mol |
Nom IUPAC |
2-(5-methyltetrazol-2-yl)-5-nitropyridine |
InChI |
InChI=1S/C7H6N6O2/c1-5-9-11-12(10-5)7-3-2-6(4-8-7)13(14)15/h2-4H,1H3 |
Clé InChI |
QXXDUCPCMUBHGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=N1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
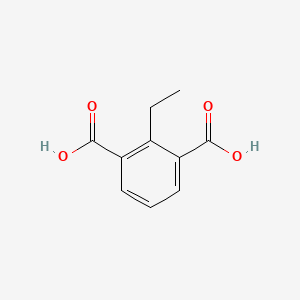
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
